molecular formula C5H4ClN B048278 3-Chloropyridine CAS No. 626-60-8

3-Chloropyridine

Cat. No.: B048278
CAS No.: 626-60-8
M. Wt: 113.54 g/mol
InChI Key: PWRBCZZQRRPXAB-UHFFFAOYSA-N
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Description

3-Chloropyridine is an organohalide and an isomer of chloropyridine with the chemical formula C₅H₄ClN. It is a colorless liquid primarily used as a building block in organic synthesis. This compound is a substrate for various coupling processes, including the Heck reaction, Suzuki reaction, and Ullmann reaction .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloropyridine can be synthesized through several methods. One common method involves the reaction of pyridine with chlorine. This process can be carried out under various conditions, including the use of catalysts to enhance the reaction efficiency. Another method involves the reaction of pyrrole with dichlorocarbene, followed by ring expansion to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of pyridine. This method is preferred due to its simplicity and cost-effectiveness. The reaction typically involves the use of chlorine gas and a suitable catalyst to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3-Chloropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Heck Reaction: Typically involves palladium catalysts and bases like triethylamine.

    Suzuki Reaction: Uses palladium catalysts and boronic acids.

    Ullmann Reaction: Involves copper catalysts and bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki reaction, the product is typically a biaryl compound .

Scientific Research Applications

3-Chloropyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, including antihistamines and antiarrhythmics.

    Industry: It is employed in the production of agrochemicals and metal complexes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the chlorine atom on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the products formed and the efficiency of the reactions .

Properties

IUPAC Name

3-chloropyridine
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InChI

InChI=1S/C5H4ClN/c6-5-2-1-3-7-4-5/h1-4H
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InChI Key

PWRBCZZQRRPXAB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CN=C1)Cl
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Molecular Formula

C5H4ClN
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DSSTOX Substance ID

DTXSID3052309
Record name 3-Chloropyridine
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Molecular Weight

113.54 g/mol
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Physical Description

Clear, colorless to light yellow liquid;
Record name 3-Chloropyridine
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Boiling Point

151 °C, BP: 85-87 °C at 100 mm Hg
Record name 3-Chloropyridine
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Flash Point

66 °C (151 °F) - closed cup
Record name 3-Chloropyridine
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Solubility

Slightly soluble in water
Record name 3-Chloropyridine
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Vapor Pressure

4.0 [mmHg]
Record name 3-Chloropyridine
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Color/Form

Clear liquid

CAS No.

626-60-8
Record name 3-Chloropyridine
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Synthesis routes and methods

Procedure details

Ali et al., Tetrahedron, vol 48 (1992), pp. 8117-8126 discloses Suzuki-type cross-coupling reactions of arylboronic acids with pi-electron deficient heteroaryl chlorides (chloropyridines, chloropyrimidines, and chloropyrazines, chloroquinolines). These authors state, "It is widely accepted that palladium-catalyzed cross coupling reactions of arylboronic acids, and indeed of other organometallic species, proceed best with aryl or heteroaryl bromides or iodides, and either poorly, or more commonly, not at all with the corresponding chlorides." These investigators confirmed early literature reports that reaction of phenylboronic acid with either chlorobenzene or 3-chloropyridine in the presence of tetrakis(triphenylphosphine) palladium failed to prcoduce any coupled product. Using Pd(bis-1,4-(diphenylphosphino)butane)Cl2, however, they were able to get chlorobenzene to react to give 28% of biphenyl, and 3-chloropyridine was converted to 3-phenylpyridine in 71% yield. Among 2-chloropyridines, the reaction tolerated some (3-nitro, 5-chloro) but not other (3-OH, 3-CONH2) substituents.
[Compound]
Name
Pd(bis-1,4-(diphenylphosphino)butane)Cl2
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arylboronic acids
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Name
heteroaryl chlorides
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arylboronic acids
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organometallic
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Name
aryl or heteroaryl bromides
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Name
iodides
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chlorides
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Yield
28%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloropyridine
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3-Chloropyridine
Reactant of Route 3
3-Chloropyridine
Reactant of Route 4
3-Chloropyridine
Reactant of Route 5
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Reactant of Route 6
3-Chloropyridine
Customer
Q & A

Q1: What is the molecular formula and weight of 3-Chloropyridine?

A1: this compound has the molecular formula C5H4ClN and a molecular weight of 113.54 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including:

  • NMR Spectroscopy: Both 1H and 13C NMR spectra provide valuable information about the structure and purity of the compound. [, ]
  • FTIR Spectroscopy: Infrared spectroscopy helps identify functional groups and vibrational modes within the molecule. []
  • UV-Vis Spectroscopy: This technique is useful for studying electronic transitions and analyzing the compound's behavior in solutions, particularly in hydrogen bonding studies. []

Q3: What are the physical properties of this compound?

A3: this compound is typically a colorless liquid but can also exist as a solid depending on the temperature. It is soluble in common organic solvents like dichloromethane, ether, and tetrahydrofuran. []

Q4: What are the primary applications of this compound?

A4: this compound serves as a versatile building block in organic synthesis. Its key applications include:

  • Synthesis of pharmaceuticals and agrochemicals: It acts as a crucial intermediate in the preparation of various biologically active compounds. [, , ]
  • Coordination chemistry: It functions as a ligand in coordination complexes with transition metals like palladium, ruthenium, and copper. [, , , ]
  • Material science: It has been explored as an additive in developing soft contact lens materials. []

Q5: Can this compound undergo alkoxycarbonylation reactions?

A6: Yes, this compound derivatives like 2,3-dichloropyridines can be selectively mono- or dialkoxycarbonylated using carbon monoxide, an alcohol, and a palladium catalyst. This reaction offers a valuable pathway to synthesize alkyl this compound-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates. []

Q6: What is the role of this compound in Pd-PEPPSI complexes?

A7: this compound often serves as a labile ligand in Pd-PEPPSI (Palladium-Pyridine Enhanced Pre-catalyst Preparation Stabilization and Initiation) complexes. It helps stabilize the palladium precatalyst and can be readily displaced by other ligands or substrates during catalytic cycles. These complexes are widely used in various cross-coupling reactions. [, , ]

Q7: Can you elaborate on the role of this compound in chain-amplified photochemical reactions?

A8: Research suggests that this compound can participate in chain-amplified photochemical fragmentation reactions of N-alkoxypyridinium salts. It acts as a base, facilitating proton-coupled electron transfer (PCET) processes, which are crucial for the chain amplification mechanism. []

Q8: How is computational chemistry employed in understanding this compound reactivity?

A8: Computational methods like density functional theory (DFT) and molecular mechanics calculations provide valuable insights into the reactivity and properties of this compound.

  • Reaction mechanism studies: These tools help elucidate reaction pathways, transition state structures, and energy profiles of reactions involving this compound. []
  • Molecular modeling: Computational models assist in predicting the structure, stability, and interactions of this compound with other molecules. []

Q9: Are there any established Structure-Activity Relationship (SAR) studies for this compound derivatives?

A9: While specific SAR studies for this compound itself might be limited, research on its derivatives reveals the influence of substituents on reactivity and properties.

  • Electronic effects: Electron-withdrawing or -donating groups on the pyridine ring can significantly affect the reactivity of this compound in reactions like Suzuki-Miyaura coupling. []
  • Steric effects: Bulky substituents can influence the coordination behavior of this compound with metals, impacting the catalytic activity of resulting complexes. []

Q10: Are there specific formulation strategies for this compound or its derivatives?

A10: Formulation strategies for this compound and its derivatives depend largely on their intended application.

  • Solvent selection: Solubility in specific solvents is crucial for reactions or formulations. []

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